molecular formula C12H11NO4 B1321991 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione CAS No. 391212-30-9

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

Cat. No. B1321991
CAS RN: 391212-30-9
M. Wt: 233.22 g/mol
InChI Key: VNKMDVSRTVGDKK-UHFFFAOYSA-N
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Description

“2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione” is a chemical compound with the molecular formula C12H11NO4 . It is also known by its IUPAC name, 2-[2-(vinyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an isoindoline-1,3-dione core with a vinyloxyethoxy substituent at the 2-position . The InChI code for this compound is 1S/C12H11NO4/c1-2-16-7-8-17-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.22 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 233.06880783 g/mol . Its topological polar surface area is 55.8 Ų .

Scientific Research Applications

Pharmaceutical Research

Isoindoline-1,3-dione derivatives have been investigated for their potential use in pharmaceuticals. They have been synthesized and characterized for their effects against various types of cancer cells, including blood cancer using K562 and Raji cell lines .

Drug Synthesis

These compounds serve as important intermediates in the synthesis of new drugs. Their structural versatility allows for the creation of a wide array of bioactive molecules with potential therapeutic applications .

Biological Activity Studies

Research has focused on understanding the biological activity of isoindoline-1,3-dione derivatives. This includes studying their reactivity and the synthesis of new molecules that can be used in a range of biological applications .

Chemical Research

Isoindoline-1,3-dione derivatives are used extensively in chemical research to design new molecules. Their unique structure allows for a broad range of chemical reactions, making them valuable tools in synthetic chemistry .

Cytotoxicity Assays

These compounds have been used in cytotoxicity assays to determine their influence on the survival of cancer cells. This is crucial for developing treatments that target cancer cells without affecting healthy cells .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for the study of this compound are not provided in the search results, it is worth noting that isoindoline-1,3-dione derivatives are an active area of research due to their potential biological activities . Further studies could explore the synthesis, characterization, and biological evaluation of new derivatives of this compound.

properties

IUPAC Name

2-(2-ethenoxyethoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-7-8-17-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKMDVSRTVGDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624388
Record name 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

CAS RN

391212-30-9
Record name 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391212-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Part A: Synthesis of 2-(2-Vinyloxy-ethoxy)-isoindole-1,3-dione Ethylene glycol vinyl ether (9.88 g, 112 mmol), triphenylphosphine (29.4 g, 112 mmol), and N-hydroxyphthalimide (18.22 g, 111.7 mmol) were combined in 300 mL of anhydrous tetrahydrofuran and cooled to 0° C. (ice bath). Diethylazodicarboxylate (18.0 mL, 114 mmol) was added dropwise over 15 min and the resultant reaction mixture was allowed to warm to ambient temperature over 18 h. The reaction mixture was concentrated to a paste and the solids were filtered and washed with chloroform. The filtrate was further concentrated and filtered again, washing the solids with chloroform. The remaining chloroform solution was concentrated to an oil. The oil was dissolved in absolute ethanol (75 mL). Scratching with a glass rod induced crystallization. The crystals were collected and recrystallized from hot ethanol to afford colorless needles of 2-(2-vinyloxy-ethoxy)-isoindole-1,3-dione (13.8 g, 53% yield): 1H NMR (400 MHz, CDCl3) δ 7.85 (m, 2H), 7.75 (m, 2H), 6.46 (dd, J=14.3, 6.7 Hz, 1H), 4.45 (m, 2H), 4.16 (dd, J=14.4, 2.2 Hz), 4.02 (m 3H).
Name
2-(2-Vinyloxy-ethoxy)-isoindole-1,3-dione Ethylene glycol vinyl ether
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
18.22 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethylene glycol vinyl ether (9.88 g, 112 mmol), triphenylphosphine (29.4 g, 112 mmol), and N-hydroxyphthalimide (18.22 g, 111.7 mmol) were combined in 300 mL of anhydrous tetrahydrofuran and cooled to 0° C. (ice bath). Diethylazodicarboxylate (18.0 mL, 114 mmol) was added dropwise over 15 min and the resultant reaction mixture was allowed to warm to ambient temperature over 18 h. The reaction mixture was concentrated to a paste and the solids were filtered and washed with chloroform. The filtrate was further concentrated and filtered again, washing the solids with chloroform. The remaining chloroform solution was concentrated to an oil. The oil was dissolved in absolute ethanol (75 mL). Scratching with a glass rod induced crystallization. The crystals were collected and recrystallized from hot ethanol to afford colorless needles of 2-(2-vinyloxy-ethoxy)-isoindole-1,3-dione (13.8 g, 53% yield): 1H NMR (400 MHz, CDCl3) δ 7.85 (m, 2 H), 7.75 (m, 2 H), 6.46 (dd, J=14.3, 6.7 Hz, 1 H), 4.45 (m, 2H), 4.16 (dd, J=14.4, 2.2 Hz), 4.02 (m 3 H).
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Quantity
18.22 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

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